molecular formula ClH5N3OP B15164494 Phosphoramidohydrazidic chloride CAS No. 220518-91-2

Phosphoramidohydrazidic chloride

Cat. No.: B15164494
CAS No.: 220518-91-2
M. Wt: 129.49 g/mol
InChI Key: XMXZOEFZDAYLOL-UHFFFAOYSA-N
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Description

Phosphoramidohydrazidic chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and chlorine atoms, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidohydrazidic chloride typically involves the reaction of phosphoramidic acid with hydrazine in the presence of a chlorinating agent. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidohydrazidic chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoramidohydrazidic oxide derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia (NH₃) or primary amines (RNH₂).

Major Products

The major products formed from these reactions include phosphoramidohydrazidic oxide derivatives, hydrazine derivatives, and various substituted phosphoramidohydrazidic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoramidohydrazidic chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: This compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which phosphoramidohydrazidic chloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and influence cellular processes, making this compound a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Phosphoramidohydrazidic chloride can be compared with other similar compounds, such as:

    Phosphoramidic acid: Lacks the chlorine atom and has different reactivity and applications.

    Hydrazine derivatives: Share the hydrazine moiety but differ in their overall structure and chemical properties.

    Chlorophosphazenes: Contain phosphorus and chlorine atoms but have a different arrangement of atoms and bonding patterns.

The uniqueness of this compound lies in its specific combination of phosphorus, nitrogen, and chlorine atoms, which confer distinct reactivity and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

220518-91-2

Molecular Formula

ClH5N3OP

Molecular Weight

129.49 g/mol

InChI

InChI=1S/ClH5N3OP/c1-6(3,5)4-2/h2H2,(H3,3,4,5)

InChI Key

XMXZOEFZDAYLOL-UHFFFAOYSA-N

Canonical SMILES

NNP(=O)(N)Cl

Origin of Product

United States

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